molecular formula C19H25ClN4O3 B11196150 Ethyl 6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11196150
M. Wt: 392.9 g/mol
InChI Key: UBUMEUKHPDVPAL-UHFFFAOYSA-N
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Description

Ethyl 6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 4-chlorophenyl group at position 6, a 4-ethylpiperazine moiety at position 2, and an ethyl ester at position 5. The tetrahydropyrimidine core is a bicyclic structure with a ketone group at position 4, contributing to its hydrogen-bonding capacity and conformational rigidity.

Properties

Molecular Formula

C19H25ClN4O3

Molecular Weight

392.9 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H25ClN4O3/c1-3-23-9-11-24(12-10-23)19-21-16(13-5-7-14(20)8-6-13)15(17(25)22-19)18(26)27-4-2/h5-8,15-16H,3-4,9-12H2,1-2H3,(H,21,22,25)

InChI Key

UBUMEUKHPDVPAL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(C(C(=O)N2)C(=O)OCC)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrimidine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, typically using a chlorinated aromatic compound and a suitable base.

    Attachment of the Ethylpiperazinyl Group: The ethylpiperazinyl group is attached via a nucleophilic substitution reaction, where the piperazine derivative reacts with an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Ethyl 6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogues:

Compound Name Key Substituents Molecular Weight (g/mol) logP Polar Surface Area (Ų) Evidence ID
Ethyl 6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate (Target) 4-Cl-phenyl, 4-ethylpiperazine, ethyl ester Not reported ~3.0* ~75-80* -
Ethyl 4-(2-chlorophenyl)-6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Cl-phenyl, 3-Cl-phenyl-piperazine, methyl linker Not reported Higher‡ ~85-90*
Ethyl 4-(2-chlorophenyl)-6-((4-(4-methoxybenzoyl)piperazin-1-yl)methyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Cl-phenyl, 4-methoxybenzoyl-piperazine, 1-methyl 527.02 2.88 76.52
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate 4-OH-phenyl, thioxo (C=S), methyl Not reported Lower† ~90-95*
Ethyl 4-(2,4-dichlorophenyl)-1-ethyl-6-[(3-methyl-4-{[4-(trifluoromethyl)phenyl]carbamoyl}piperazin-1-yl)methyl]-2-oxo-... 2,4-diCl-phenyl, trifluoromethylphenyl-carbamoyl-piperazine, 1-ethyl Not reported ~4.5* ~110-120*

Notes:

  • *Estimated based on substituent contributions.
  • ‡Chlorine at ortho position (2-Cl) increases lipophilicity compared to para (4-Cl).
  • †Hydroxyl and thioxo groups reduce logP.
Key Observations:

Chlorophenyl Position : The target’s 4-chlorophenyl group (para-substitution) offers greater symmetry and electronic conjugation compared to ortho-substituted analogues (e.g., ). Para-substitution often enhances steric accessibility for receptor binding .

Piperazine Modifications: The 4-ethylpiperazine in the target provides moderate lipophilicity (logP ~3.0), whereas ’s 4-methoxybenzoyl-piperazine introduces electron-donating methoxy groups, lowering logP (2.88) .

Core Modifications: Replacement of the 4-oxo group with thioxo (C=S) in reduces hydrogen-bond acceptor strength, altering solubility and crystallinity (monohydrate formation) . Methyl or ethyl groups on the tetrahydropyrimidine ring (e.g., ) influence steric hindrance and ring conformation .

Physicochemical Properties

  • logP and Solubility : The target’s logP (~3.0) suggests moderate lipophilicity, comparable to (logP 2.88) but lower than ’s highly substituted analogue (logP ~4.5). Hydroxyl () and methoxy () groups improve aqueous solubility, whereas trifluoromethyl () and chloro groups enhance membrane permeability .
  • Hydrogen Bonding : The target’s 4-oxo and ester groups act as hydrogen-bond acceptors (polar surface area ~75–80 Ų), while ’s thioxo and hydroxyl groups increase polarity (PSA ~90–95 Ų) .

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